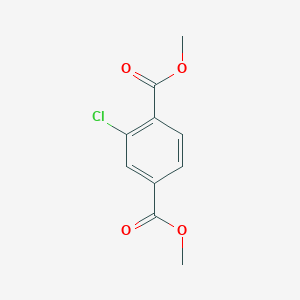

Dimethyl 2-chloroterephthalate

Descripción general

Descripción

Dimethyl 2-chloroterephthalate is an organic compound with the molecular formula C10H9ClO4. It is a derivative of terephthalic acid, where two of the hydrogen atoms are replaced by chlorine and methoxy groups. This compound is primarily used in the synthesis of various polymers and as an intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dimethyl 2-chloroterephthalate can be synthesized through the esterification of 2-chloroterephthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound involves the catalytic esterification of 2-chloroterephthalic acid with methanol. The process is optimized for high yield and purity, often involving continuous distillation to remove water and other by-products.

Análisis De Reacciones Químicas

Ester Hydrolysis

Dimethyl 2-chloroterephthalate undergoes hydrolysis under acidic or basic conditions to yield 2-chloroterephthalic acid. This reaction is critical for generating reactive intermediates in herbicide production.

Conditions and Outcomes:

Mechanistic Insight:

-

Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water.

-

Basic hydrolysis proceeds via saponification, forming carboxylate salts that are acidified to recover the free acid .

Demethylation with Boron Tribromide

The methyl ester groups are selectively cleaved using BBr, a Lewis acid, to produce 2-chloroterephthalic acid.

Procedure:

-

This compound (20 g) is cooled to 0°C in dichloromethane (DCM).

-

BBr (87 mL of 1M solution in DCM) is added dropwise.

-

The mixture is stirred at room temperature until completion, yielding 2-chloroterephthalic acid .

Key Data:

-

Reaction Time: 4–6 hours.

-

Yield: >90% (crude).

-

Purification: Concentration followed by basic workup and drying.

Chlorine Substituent Reactivity

The chlorine atom at the 2-position participates in nucleophilic aromatic substitution (NAS) under specific conditions, though reactivity is moderate due to electron-withdrawing ester groups.

Example Reaction:

| Reagents/Conditions | Product | Notes |

|---|---|---|

| NH (excess), Cu catalyst, 150°C | 2-Aminoterephthalic acid dimethyl ester | Limited efficiency; competing ester hydrolysis observed |

Challenges:

-

Steric hindrance from ester groups reduces NAS efficiency.

-

High temperatures may degrade the ester functionality.

Photodegradation and Environmental Fate

While not directly studied for this compound, its structural analog DCPA (dimethyl tetrachloroterephthalate) undergoes rapid photodegradation in sunlight, forming mono- and di-acid degradates .

Degradation Pathway (Inferred):

-

Photolysis: UV light cleaves ester bonds, producing monomethyl 2-chloroterephthalate.

-

Hydrolysis: Further breakdown to 2-chloroterephthalic acid (TPA).

Environmental Data:

Aplicaciones Científicas De Investigación

Applications in Chemistry

Synthesis of Organic Compounds

DMCT serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, which can lead to the development of new compounds with desirable properties.

Polymer Production

DMCT is utilized in the production of polyesters and other polymers. Its incorporation into polymer chains can enhance material properties such as thermal stability and mechanical strength.

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex organic molecules |

| Polymer Chemistry | Enhances properties of polyester materials |

Biological Applications

Pharmaceutical Intermediate

Research indicates that DMCT can act as a precursor for synthesizing biologically active compounds. Its structural features may facilitate interactions with biological targets, making it a candidate for drug development.

Antimicrobial and Antiparasitic Activity

Studies have shown that DMCT exhibits antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. Preliminary investigations also suggest antiparasitic activity against protozoan parasites such as Giardia intestinalis and Entamoeba histolytica.

Case Study: Antimicrobial Efficacy

- Objective : Evaluate DMCT's efficacy against common bacterial strains.

- Findings : Minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains |

| Antiparasitic | Activity observed in vitro against protozoa |

Material Science Applications

DMCT is increasingly recognized for its role in developing advanced materials. Its incorporation into polymer matrices can enhance performance characteristics, making it suitable for applications in coatings, adhesives, and composites.

The potential of DMCT in environmental science is being explored, particularly regarding its ability to interact with pollutants. Research suggests that it may be useful in environmental remediation technologies.

Case Study: Environmental Remediation

- Objective : Investigate DMCT's interaction with environmental pollutants.

- Findings : Demonstrated potential for binding with contaminants, suggesting applicability in cleanup processes.

Mecanismo De Acción

The mechanism of action of dimethyl 2-chloroterephthalate involves its reactivity towards nucleophiles and its ability to undergo esterification and hydrolysis reactions. The molecular targets include the ester and chlorine functional groups, which participate in various chemical transformations. The pathways involved include nucleophilic substitution, hydrolysis, and reduction, leading to the formation of different products depending on the reaction conditions.

Comparación Con Compuestos Similares

Dimethyl terephthalate: Similar in structure but lacks the chlorine atom.

Dimethyl isophthalate: An isomer with the ester groups in different positions.

Dimethyl phthalate: Another isomer with a different arrangement of functional groups.

Uniqueness: Dimethyl 2-chloroterephthalate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its non-chlorinated counterparts. This makes it valuable in specific synthetic applications where the chlorine functionality is required.

Actividad Biológica

Dimethyl 2-chloroterephthalate (DMCT) is an organic compound with significant implications in various biological and chemical fields. This article explores the biological activity of DMCT, including its mechanisms of action, metabolic pathways, and potential applications based on recent research findings.

This compound is a derivative of terephthalic acid, characterized by the presence of chlorine and two methyl ester groups. Its molecular formula is , and it has a molecular weight of 229.62 g/mol. The compound can be synthesized through a multi-step process that includes nitration, chlorination, and esterification of terephthalic acid derivatives.

The biological activity of DMCT is primarily attributed to its structural features, which allow it to interact with various biological molecules. The chlorine atom in DMCT enhances its reactivity, enabling it to participate in nucleophilic substitution reactions. Additionally, the ester groups can be hydrolyzed to release carboxylic acids, which may further interact with biological systems.

Metabolic Pathways

Research indicates that DMCT is metabolized by specific enzymes within biological systems, leading to the formation of various metabolites. These metabolic pathways are critical for understanding the compound's bioactivity and potential toxicity.

Toxicological Studies

Toxicological assessments have shown that DMCT exhibits low acute toxicity levels in various test organisms. In studies involving aquatic species, the compound demonstrated minimal adverse effects at environmentally relevant concentrations. Chronic exposure studies are still needed to fully understand the long-term impacts of DMCT on ecological systems .

Case Studies

Recent studies have highlighted the use of DMCT in several applications:

- Pharmaceutical Development : DMCT has been investigated as a potential intermediate in drug synthesis due to its reactivity and ability to form complex organic molecules. Research has focused on its role as a building block for pharmaceuticals targeting specific biological pathways .

- Enzyme Studies : In biochemical research, DMCT has served as a probe for studying enzyme-catalyzed reactions. Its ability to undergo chemical transformations makes it valuable for investigating metabolic processes.

Comparative Analysis

To better understand the unique properties of DMCT, it is useful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Dimethyl terephthalate | Lacks chlorine and nitro groups | Lower reactivity; less bioactive |

| Dimethyl 2-nitroterephthalate | Contains nitro group | Higher toxicity; more reactive |

| This compound | Contains both chlorine and ester groups | Moderate toxicity; versatile applications |

DMCT stands out due to its unique combination of functional groups that confer distinct reactivity and biological activity compared to its analogs.

Propiedades

IUPAC Name |

dimethyl 2-chlorobenzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO4/c1-14-9(12)6-3-4-7(8(11)5-6)10(13)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFFCPIFRICMFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171904 | |

| Record name | Dimethyl 2-chloroterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18643-84-0 | |

| Record name | 1,4-Benzenedicarboxylic acid, 2-chloro-, 1,4-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18643-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 2-chloroterephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018643840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 2-chloroterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 2-chloroterephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.